An In-Depth Technical Guide to the Chemical Properties of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran
An In-Depth Technical Guide to the Chemical Properties of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of Substituted Tetrahydropyrans in Medicinal Chemistry
The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, frequently incorporated into the core structures of numerous therapeutic agents. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a desirable component in modern drug design. Within this class of compounds, vicinally diamino-substituted THPs are of particular interest as versatile building blocks for creating complex molecules with diverse biological activities. This guide focuses on the chemical properties of a specific, selectively protected diamino-THP, tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate , a key intermediate for the synthesis of novel therapeutics.
This document provides a comprehensive overview of the known chemical properties, a plausible synthetic pathway, and the potential applications of this compound, serving as a technical resource for researchers in organic synthesis and drug discovery.
Physicochemical and Structural Properties
tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate, with the CAS Number 1240390-36-6, is a chiral compound featuring a trans-disubstituted tetrahydropyran ring. The presence of a primary amine and a Boc-protected amine at the C4 and C3 positions, respectively, provides a valuable platform for orthogonal chemical modifications.
| Property | Value |
| IUPAC Name | tert-butyl N-((3R,4R)-4-aminotetrahydropyran-3-yl)carbamate |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| Appearance | Colorless to light yellow solid |
| Stereochemistry | (3R, 4R) |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C |
Synthesis and Reactivity
While specific, detailed experimental procedures for the synthesis of tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate are not extensively documented in publicly available literature, a plausible and stereoselective synthetic route can be devised based on established methodologies for the preparation of related aminotetrahydropyran scaffolds.
A logical synthetic approach would involve the stereoselective dihydroxylation of a suitable dihydropyran precursor, followed by conversion of the diol to a diazide, and subsequent reduction and selective protection.
Plausible Synthetic Pathway
Caption: Plausible synthetic route to the target compound.
Reactivity Insights
The chemical reactivity of tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate is dictated by the two distinct amino functionalities:
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Primary Amine (C4): This amine is nucleophilic and can readily participate in a variety of reactions, including acylation, alkylation, reductive amination, and sulfonylation. This allows for the introduction of diverse substituents at this position.
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Boc-Protected Amine (C3): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most nucleophilic and basic conditions. This allows for selective manipulation of the primary amine without affecting the C3 amino group. The Boc group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free amine for subsequent transformations.[1][2][3]
This orthogonal protection scheme is a key feature of the molecule, enabling sequential and controlled derivatization, which is highly valuable in the construction of complex molecules and combinatorial libraries.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols that a skilled synthetic chemist could adapt to synthesize and deprotect the title compound. These are based on standard procedures for similar transformations.
Protocol 1: Hypothetical Synthesis of (3R,4R)-3,4-Diaminotetrahydropyran
This protocol outlines a potential route to the unprotected diamine precursor.
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Stereoselective Dihydroxylation: A suitable chiral dihydropyran starting material is subjected to stereoselective dihydroxylation using an oxidizing agent such as osmium tetroxide with a chiral ligand to yield the corresponding trans-diol.
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Activation of Hydroxyl Groups: The resulting diol is treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine to convert the hydroxyl groups into good leaving groups (mesylates or tosylates).
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Azide Displacement: The dimesylated or ditosylated intermediate is then reacted with sodium azide in a polar aprotic solvent such as DMF. This proceeds via a double S(_N)2 inversion, resulting in a cis-diazide.
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Reduction of Azides: The diazide is reduced to the corresponding diamine. This can be achieved through catalytic hydrogenation (H₂, Pd/C) or by using a reducing agent like lithium aluminum hydride (LiAlH₄) or triphenylphosphine/water (Staudinger reduction).
Protocol 2: Selective Boc Protection of the Diamine
This protocol describes the selective protection of one of the amino groups.
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Reaction Setup: The synthesized (3R,4R)-3,4-diaminotetrahydropyran is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water.
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Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in THF is added dropwise to the stirred solution of the diamine at room temperature. A base, such as sodium bicarbonate, is typically added to neutralize the acid formed during the reaction.[4]
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the mono-protected product.
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Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate.
Protocol 3: Deprotection of the Boc Group
This protocol details the removal of the Boc protecting group.
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Reaction Setup: The Boc-protected diamine is dissolved in an inert solvent such as dichloromethane (DCM).
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Acid Treatment: Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) is added to the solution at room temperature.[1][3]
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Reaction Monitoring: The deprotection is usually rapid and can be monitored by TLC or LC-MS.
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Work-up: After completion, the solvent and excess TFA are removed under reduced pressure. The residue can be co-evaporated with a solvent like toluene to remove residual TFA. The resulting amine salt can be used directly or neutralized with a base to obtain the free diamine.
Applications in Drug Discovery
The structural motif of 3,4-diaminotetrahydropyran is a valuable pharmacophore found in a range of biologically active compounds. The title compound, with its orthogonally protected amines, serves as an ideal building block for the synthesis of libraries of compounds for screening against various biological targets.
The strategic placement of the two amino groups allows for the generation of molecules with defined three-dimensional structures, which is crucial for achieving high-affinity and selective interactions with protein targets such as enzymes and receptors. Pyran-based structures have been investigated for a wide array of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Caption: Workflow for utilizing the title compound in drug discovery.
Conclusion
tert-Butyl ((3R,4R)-4-aminotetrahydropyran-3-yl)carbamate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its key features include a stereochemically defined tetrahydropyran core and orthogonally protected vicinal amino groups, which allow for controlled and sequential chemical modifications. While detailed synthetic and characterization data in the public domain is limited, its commercial availability underscores its utility in the pharmaceutical and chemical research sectors. This guide provides a foundational understanding of its chemical properties and a framework for its synthesis and application, empowering researchers to leverage this important scaffold in their drug discovery endeavors.
References
- Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]
- Enamine. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. Retrieved from [Link]
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link][1]
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][2]
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link][4]
- Dadashpour, S., Emami, S., & Hossein, M. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385–1431. [Link]
Sources
- 1. 1240390-36-6|tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]
- 4. Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
